1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid
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Overview
Description
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential in various fields such as medicinal chemistry, drug discovery, and cancer research.
Mechanism of Action
The mechanism of action of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. It has been found to inhibit the activity of DNA topoisomerase II, which is essential for DNA replication and cell division. Additionally, it has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the migration and invasion of cancer cells by regulating the expression of various genes involved in these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid is its potential as a lead compound for the development of new anticancer drugs. Its ability to inhibit the activity of DNA topoisomerase II and histone deacetylases makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid. One direction is to investigate its potential as a treatment for other diseases, such as bacterial and fungal infections. Additionally, further research is needed to optimize its chemical structure to improve its solubility and bioavailability. Finally, more studies are needed to understand its mechanism of action and its potential as a lead compound for the development of new anticancer drugs.
Synthesis Methods
The synthesis of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid involves a multi-step process that includes the reaction of 2-(2-aminoethyl)indole with 4-pyridinecarboxaldehyde to form 2-(5-pyridin-4-yl-1,2-oxazole-3-carbonyl)indole. The subsequent reaction of this intermediate with diethyl oxalate and sodium ethoxide leads to the formation of 1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid.
Scientific Research Applications
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid has been extensively studied for its potential in medicinal chemistry and drug discovery. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-(5-pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17(14-9-16(25-20-14)11-5-7-19-8-6-11)21-10-13(18(23)24)12-3-1-2-4-15(12)21/h1-9,13H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQBYETVYDJTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=NC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Pyridin-4-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-3-carboxylic acid |
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